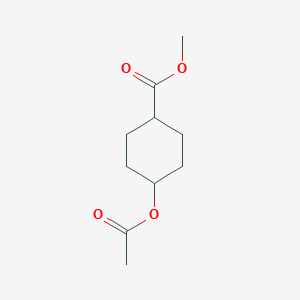

4-Hydroxy-cyclohexanacarboxylic acid mehtyl ester acetate

Description

Cytosine is one of the four main nitrogenous bases found in DNA and RNA, along with adenine, guanine, and thymine (or uracil in RNA). It is a pyrimidine derivative, characterized by a heterocyclic aromatic ring with an amine group at position 4 and a keto group at position 2 . Cytosine plays a crucial role in the storage and transmission of genetic information within cells .

Properties

CAS No. |

103260-78-2 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 4-acetyloxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H16O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h8-9H,3-6H2,1-2H3 |

InChI Key |

DQYGPKIKWPZBKZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC(CC1)C(=O)OC |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytosine can be synthesized through various chemical methods. One common synthetic route involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method involves reacting urea and an alkoxide, followed by a reaction with alkoxyacrylonitriles or dialkoxypropionitriles .

Industrial Production Methods

In industrial settings, cytosine is often produced by mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by the addition of 3,3-diethoxy propionitrile. The mixture is then subjected to reflux conditions, crystallized, and purified to obtain cytosine .

Chemical Reactions Analysis

Types of Reactions

Cytosine undergoes various chemical reactions, including:

Methylation: Cytosine can be methylated at carbon number 5 to form 5-methylcytosine.

Deamination: Cytosine can spontaneously deaminate to form uracil.

Hydroxylation: Cytosine can be hydroxylated to form 5-hydroxymethylcytosine.

Common Reagents and Conditions

Methylation: DNA methyltransferase enzymes are commonly used for the methylation of cytosine.

Deamination: Bisulfite can be used to deaminate cytosine in vitro.

Hydroxylation: Enzymes such as TET (Ten-Eleven Translocation) are involved in the hydroxylation of methylated cytosine.

Major Products Formed

5-Methylcytosine: Formed through methylation.

Uracil: Formed through deamination.

5-Hydroxymethylcytosine: Formed through hydroxylation.

Scientific Research Applications

Cytosine and its derivatives have numerous applications in scientific research:

Genetics and Epigenetics: Cytosine methylation plays a crucial role in gene regulation and epigenetic modifications.

Biotechnology: Cytosine is used in polymerase chain reaction (PCR) and DNA sequencing.

Medicine: Cytosine analogs, such as cytarabine, are used in chemotherapy to treat leukemia.

Nanotechnology: Cytosine-rich oligonucleotides are used in the design of molecular sensing devices, nanomachines, and nanoswitches.

Mechanism of Action

Cytosine exerts its effects primarily through its incorporation into DNA and RNA, where it pairs with guanine via three hydrogen bonds . In the case of cytosine analogs like cytarabine, the compound is metabolized into its active triphosphate form, which inhibits DNA polymerase and DNA repair enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Cytosine is similar to other pyrimidine bases such as thymine and uracil. it is unique in its ability to form three hydrogen bonds with guanine, contributing to the stability of the DNA double helix . Cytosine analogs, such as cytarabine and flucytosine, are used in medical treatments due to their ability to interfere with DNA replication .

List of Similar Compounds

Thymine: Another pyrimidine base found in DNA.

Uracil: A pyrimidine base found in RNA.

Cytarabine: A cytosine analog used in chemotherapy.

Flucytosine: A cytosine analog used as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.